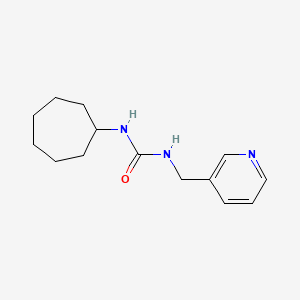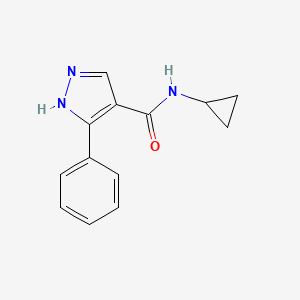
N-(6-pyrazol-1-ylpyridin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-pyrazol-1-ylpyridin-3-yl)propanamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various physiological processes, including cell proliferation, differentiation, and apoptosis.
科学的研究の応用
N-(6-pyrazol-1-ylpyridin-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, neuroprotective, and anticancer properties. This compound has been used in various preclinical studies to investigate its efficacy in treating various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
作用機序
N-(6-pyrazol-1-ylpyridin-3-yl)propanamide is a potent inhibitor of N-(6-pyrazol-1-ylpyridin-3-yl)propanamideβ, an enzyme that regulates various cellular processes by phosphorylating its substrates. Inhibition of N-(6-pyrazol-1-ylpyridin-3-yl)propanamideβ by this compound leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. This compound also inhibits the activity of other kinases, including cyclin-dependent kinase 5 (CDK5) and c-Jun N-terminal kinase (JNK), which are involved in various physiological processes.
Biochemical and Physiological Effects:
N-(6-pyrazol-1-ylpyridin-3-yl)propanamide has been shown to have various biochemical and physiological effects. Inhibition of N-(6-pyrazol-1-ylpyridin-3-yl)propanamideβ by this compound leads to the activation of the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation. This compound also inhibits the activity of CDK5 and JNK, which are involved in various physiological processes, including neuronal development and apoptosis. Furthermore, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
N-(6-pyrazol-1-ylpyridin-3-yl)propanamide has several advantages for lab experiments. It is a potent and specific inhibitor of N-(6-pyrazol-1-ylpyridin-3-yl)propanamideβ, making it a reliable tool for studying the role of this enzyme in various cellular processes. This compound is also easy to synthesize and purify, making it readily available for scientific research. However, this compound has some limitations, including its potential off-target effects and toxicity at high concentrations. Careful dose-response studies are required to determine the optimal concentration for specific experimental conditions.
将来の方向性
N-(6-pyrazol-1-ylpyridin-3-yl)propanamide has several potential future directions for scientific research. One area of interest is the development of this compound as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Further studies are required to determine the efficacy and safety of this compound in preclinical and clinical settings. Another area of interest is the investigation of the downstream signaling pathways activated by inhibition of N-(6-pyrazol-1-ylpyridin-3-yl)propanamideβ by this compound. Understanding the molecular mechanisms underlying the effects of this compound will provide insights into the role of N-(6-pyrazol-1-ylpyridin-3-yl)propanamideβ in various physiological processes. Furthermore, the development of more potent and specific N-(6-pyrazol-1-ylpyridin-3-yl)propanamideβ inhibitors based on the structure of N-(6-pyrazol-1-ylpyridin-3-yl)propanamide may lead to the discovery of novel therapeutic agents for various diseases.
合成法
The synthesis of N-(6-pyrazol-1-ylpyridin-3-yl)propanamide involves the reaction of 3-amino-6-chloropyridine and 3-bromopyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with propanoyl chloride to obtain the final product. The synthesis of this compound has been optimized to achieve high yield and purity, making it a reliable source for scientific research.
特性
IUPAC Name |
N-(6-pyrazol-1-ylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-11(16)14-9-4-5-10(12-8-9)15-7-3-6-13-15/h3-8H,2H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLECMOHZYVBMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CN=C(C=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-pyrazol-1-ylpyridin-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-imidazo[1,2-a]pyridin-2-yl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7470779.png)
![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)

![4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B7470799.png)



![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)butan-1-one](/img/structure/B7470825.png)
![5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7470828.png)

